molecular formula C4H8ClN B11925007 (R)-3-Chloropyrrolidine CAS No. 1072707-24-4

(R)-3-Chloropyrrolidine

Cat. No.: B11925007
CAS No.: 1072707-24-4
M. Wt: 105.56 g/mol
InChI Key: SIMYCJOGGRXQIY-SCSAIBSYSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Heterocycles

Chiral pyrrolidine scaffolds are a cornerstone of modern organic and medicinal chemistry. researchgate.net This heterocyclic motif is prevalent in a vast number of biologically active compounds, including many natural products, particularly alkaloids, and synthetic pharmaceuticals. nih.gov The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The importance of chiral pyrrolidines stems from several key factors:

Biological Relevance : They are integral components of numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The non-essential amino acid L-proline, a naturally occurring chiral pyrrolidine, is a fundamental building block for proteins and a catalyst in its own right. nih.gov

Synthetic Utility : Beyond their presence in final targets, chiral pyrrolidines are powerful intermediates and building blocks in organic synthesis. researchgate.netchim.it Their rigid, non-planar structure provides a defined three-dimensional framework that can effectively control the stereochemical outcome of reactions. nih.gov

Role in Asymmetric Catalysis : Pyrrolidine derivatives have become leading organocatalysts, capable of promoting various chemical transformations in an environmentally friendly and enantioselective manner, often avoiding the need for metal-based catalysts. researchgate.net They are also widely used as chiral ligands for transition metals in asymmetric catalysis. nih.gov The development of enantioselective 1,3-dipolar cycloaddition reactions, for example, often uses azomethine ylides to generate complex pyrrolidine structures with multiple stereocenters in a single step. acs.org

Role of Halogenated Scaffolds in Organic Synthesis

The introduction of halogen atoms onto organic scaffolds is a powerful and widely used strategy in molecular design and chemical synthesis. researchgate.net Halogenation can profoundly alter a molecule's physical, chemical, and biological properties. researchgate.net It is estimated that about 25% of small molecule drugs and a significant portion of agrochemicals are halogenated. researchgate.net

The strategic inclusion of a halogen, such as the chlorine atom in (R)-3-Chloropyrrolidine, serves several critical functions in synthesis:

Reactive Handle for Functionalization : A halogen atom acts as a versatile reactive site. The carbon-halogen bond, particularly with chlorine, bromine, and iodine, is susceptible to nucleophilic substitution, allowing for the straightforward introduction of a wide variety of functional groups (e.g., amines, ethers, thiols).

Enabling Cross-Coupling Reactions : Halogenated compounds are essential precursors for numerous metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds.

Modulation of Physicochemical Properties : Halogenation influences key molecular properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov Increasing lipophilicity can enhance membrane permeability, a crucial factor for drug efficacy. The halogen atom can also participate in specific noncovalent interactions, such as halogen bonding, which can be critical for enhancing the binding strength and specificity of a ligand to its biological target. researchgate.netnih.gov

Directing Further Reactions : The presence and position of a halogen can direct the regioselectivity of subsequent reactions on the scaffold. In organic synthesis, halogen-containing molecules are key intermediates for a variety of transformations. mdpi.com

Specific Focus on (R)-Configuration in Asymmetric Synthesis

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in only one of its two enantiomers. researchgate.netchiralpedia.com Chiral building blocks like this compound are instrumental in achieving high enantiomeric purity in the final product. The specific (R)-configuration of this compound dictates the spatial orientation of the chlorine atom, which in turn directs the stereochemical outcome of subsequent reactions.

The use of a starting material with a defined stereocenter is a common strategy to build more complex chiral molecules. researchgate.net this compound serves as a precursor for other chiral intermediates. For instance, it can be prepared from (R)-3-hydroxypyrrolidine hydrochloride via chlorination with an agent like thionyl chloride. googleapis.com This chiral synthon is crucial in the synthesis of various pharmaceutical agents where the stereochemistry of the pyrrolidine ring is essential for selective receptor binding and therapeutic effect.

A prominent example is the industrial synthesis of Darifenacin, a muscarinic antagonist. The synthesis has been shown to proceed from (R)-3-hydroxypyrrolidine hydrochloride, a direct precursor to this compound. googleapis.com The (R)-stereocenter is installed early and carried through the synthesis to ensure the final product has the correct configuration for selective binding to M3 muscarinic receptors. vulcanchem.com The use of the (R)-enantiomer as a starting material avoids costly and often inefficient chiral resolution steps later in the synthetic sequence. googleapis.com This highlights how the specific (R)-configuration of a relatively simple building block can be foundational to the efficient and stereocontrolled synthesis of complex, biologically active molecules. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound Forms

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 1072707-24-41354009-92-9
Molecular Formula C₄H₈ClNC₄H₉Cl₂N
Molecular Weight 105.57 g/mol 142.02 g/mol
IUPAC Name (3R)-3-chloropyrrolidine(3R)-3-chloropyrrolidine;hydrochloride

Data sourced from multiple chemical information databases. vulcanchem.comaksci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1072707-24-4

Molecular Formula

C4H8ClN

Molecular Weight

105.56 g/mol

IUPAC Name

(3R)-3-chloropyrrolidine

InChI

InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1

InChI Key

SIMYCJOGGRXQIY-SCSAIBSYSA-N

Isomeric SMILES

C1CNC[C@@H]1Cl

Canonical SMILES

C1CNCC1Cl

Origin of Product

United States

Advanced Synthetic Methodologies for R 3 Chloropyrrolidine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiopure compounds by creating a chiral center in a controlled manner. For (R)-3-chloropyrrolidine, these approaches range from utilizing existing chiral molecules to employing sophisticated catalytic systems that dictate the stereochemical outcome of a reaction.

Derivation from Chiral Precursors (e.g., (R)-3-Hydroxypyrrolidine)

One of the most straightforward methods for preparing this compound is through the chemical modification of a readily available chiral precursor. (R)-3-Hydroxypyrrolidine is a common starting material for this purpose. The synthesis involves the direct replacement of the hydroxyl (-OH) group with a chlorine atom.

This transformation is typically achieved using a chlorinating agent. A frequently used reagent is thionyl chloride (SOCl₂), often in an organic solvent like toluene (B28343). googleapis.com The reaction proceeds via a nucleophilic substitution mechanism. In a specific example, (R)-3-hydroxypyrrolidine hydrochloride was treated with thionyl chloride in toluene to yield the desired this compound compound. googleapis.com

The stereochemical course of this type of reaction is critical. For instance, the conversion of (S)-(+)-1-benzyl-3-pyrrolidinol to (R)-1-benzyl-3-chloropyrrolidine proceeds with an inversion of configuration at the chiral center, which is characteristic of an Sₙ2 reaction mechanism. rsc.org This control over stereochemistry is fundamental to ensuring the final product has the correct (R)-configuration.

PrecursorReagentSolventProductKey ObservationReference
(R)-3-Hydroxypyrrolidine HydrochlorideThionyl ChlorideTolueneThis compoundDirect chlorination googleapis.com
(S)-(+)-1-Benzyl-3-pyrrolidinolNot specified (Sₙ2 conditions)Not specified(R)-1-Benzyl-3-chloropyrrolidineInversion of stereochemistry rsc.org

Stereoselective Transformations (e.g., reduction of pyrrolines, ring expansion reactions with chiral ligands)

Beyond the use of chiral precursors, stereoselective transformations create the desired enantiomer from achiral or prochiral starting materials through reactions that favor the formation of one stereoisomer over others.

One such method is the stereoselective reduction of a pyrroline (B1223166) intermediate. Research has reported the reduction of 2,3-dialkyl-3-chloro-1-pyrrolines to afford cis-2,3-dialkyl-3-chloropyrrolidines, demonstrating stereocontrol in the formation of the saturated pyrrolidine (B122466) ring. acs.orgacs.org

Ring expansion reactions can also be rendered stereoselective. For example, the synthesis of pyrrolidines from vinylaziridines can be catalyzed by transition metal species, such as Pd(0), which guide the reaction to proceed in a stereoselective manner. mdpi.com Similarly, a formal [4+1] approach using a Rh(III) catalyst allows for the construction of various pyrrolidine structures from unactivated terminal alkenes. nih.gov The reaction proceeds through a catalyzed intermolecular aziridination followed by a ring expansion, providing a pathway to control the final structure. nih.gov

MethodStarting MaterialCatalyst/ReagentKey FeatureReference
Stereoselective Reduction2,3-Dialkyl-3-chloro-1-pyrrolineNot specifiedForms cis-pyrrolidine product acs.orgacs.org
Ring ExpansionVinylaziridinePd(0) speciesStereoselective cyclization mdpi.com
Formal [4+1] CycloadditionUnactivated terminal alkeneRh(III) complexCatalyzed aziridination and ring expansion nih.gov
Ring ExpansionN-substituted azetidine (B1206935)Cu(acac)₂Reaction with diazocarbonyl compound via vulcanchem.comCurrent time information in Bangalore, IN.-shift csic.es

Chirality Transfer and Stereocontrol Mechanisms

The underlying principle of asymmetric synthesis is the effective transfer of chiral information from a chiral source—be it a molecule, a catalyst, or an auxiliary—to the product. rsc.org Understanding the mechanism of this transfer is key to designing and optimizing stereoselective reactions. Chirality transfer can occur through various non-covalent and covalent interactions that favor a specific reaction pathway. d-nb.inforesearchgate.netyonsei.ac.kr

A clear example of stereocontrol is seen in multi-step syntheses where the configuration of an intermediate is deliberately inverted. The synthesis of an enantiomeric diselenide from (S)-(+)-1-benzyl-3-pyrolidinol illustrates this. rsc.org To obtain the (S,S)-diselenide, the (S)-alcohol is first converted to the (R)-chloride intermediate via an Sₙ2 reaction that inverts the stereocenter. rsc.org A subsequent reaction, which also proceeds with inversion, results in the final (S,S)-product. rsc.org This sequence of controlled inversions is a powerful strategy for achieving a specific stereochemical outcome. rsc.org

In catalyst-controlled reactions, chiral ligands coordinate to a metal center, creating a chiral environment that dictates how the substrate binds and reacts. rsc.orgyonsei.ac.kr The mechanism involves the formation of a diastereomeric transition state, where the energy difference between possible transition states leads to the preferential formation of one enantiomer of the product.

Ring Expansion Reactions

Ring expansion reactions offer an innovative pathway to synthesize five-membered rings like pyrrolidine from smaller, strained four-membered rings such as azetidine. These methods often provide high levels of stereochemical control.

From Azetidine Derivatives (e.g., 2-(α-Hydroxyalkyl)azetidines)

Azetidine derivatives are versatile precursors for the synthesis of substituted pyrrolidines. A notable strategy involves the ring expansion of stereodefined 2-(α-hydroxyalkyl)azetidines. researchgate.net These precursors can be prepared from enantiopure β-amino alcohols. researchgate.net The hydroxyl group is first activated, for instance, by converting it into a better leaving group through chlorination or mesylation. researchgate.net Subsequent heating of these activated azetidines induces a stereospecific ring enlargement to yield 3-chloro- or 3-methanesulfonyloxy-pyrrolidines. researchgate.net

Another related approach involves the iodocyclisation of homoallylamines at room temperature to stereoselectively produce 2-(iodomethyl)azetidine derivatives. researchgate.net By increasing the reaction temperature, these intermediates can be isomerized to form functionalized 3-iodopyrrolidine (B174656) derivatives. researchgate.net Theoretical studies using DFT calculations have been employed to simulate and better understand the ring enlargement of azetidine to 3-chloropyrrolidine (B169988). csic.esresearchgate.net

Mechanistic Investigations of Ring Enlargement (e.g., bicyclic aziridinium (B1262131) ion intermediates)

The mechanism of the ring expansion of 2-substituted azetidines to 3-substituted pyrrolidines has been investigated and is understood to proceed through a strained bicyclic intermediate. researchgate.net The reaction is initiated by the intramolecular displacement of the leaving group at the side chain by the azetidine nitrogen atom. researchgate.net This step forms a highly reactive, bridged bicyclic aziridinium ion intermediate (specifically, a 1-azoniabicyclo[3.1.0]hexane system). researchgate.net

This transient aziridinium ion is ambident, meaning it can be attacked by nucleophiles at two different carbon atoms. researchgate.net Nucleophilic attack on one of the carbons of the former aziridine (B145994) ring leads to the opening of the three-membered ring and the formation of the expanded, five-membered pyrrolidine ring. researchgate.netresearchgate.net

The stereochemical outcome of this reaction is highly specific. For example, the thermal rearrangement of an activated (S)-2-(hydroxymethyl)azetidine derivative to the corresponding this compound occurs with complete retention of the absolute configuration. researchgate.net This high degree of stereospecificity provides strong evidence for the proposed mechanism involving the formation and subsequent concerted opening of the bicyclic aziridinium intermediate. researchgate.netbham.ac.uk

Influence of Reaction Parameters on Ring Expansion Products (e.g., temperature effects)

Ring expansion reactions are a key strategy in the synthesis of pyrrolidine derivatives. The conditions under which these reactions are performed can significantly impact the product distribution and yield. Temperature, in particular, plays a critical role in directing the reaction toward the desired ring-expanded product over potential side reactions or isomerizations.

In the context of synthesizing substituted pyrrolidines from azetidines, temperature control is paramount. For instance, the rearrangement of 2-(α-chloroalkyl)azetidines to 3-chloropyrrolidines is a temperature-sensitive process. Research has shown that at lower temperatures, such as 40°C, the desired 3-chloropyrrolidine is the sole product. researchgate.net However, elevating the temperature to 60°C can lead to the formation of dehydropyrrole as the major product, resulting from a ring-expansion/elimination sequence. researchgate.net This highlights the delicate balance that must be maintained to favor the desired substitution product over elimination byproducts.

Similarly, in iodide ion-mediated ring expansion of N-vinyl substituted aziridines, elevated temperatures (above 180°C) did not yield the expected ring expansion products. beilstein-journals.org Instead, a variety of by-products were formed, likely due to protonation and dehydrohalogenation of the intermediates. beilstein-journals.org However, conducting the reaction at room temperature with anhydrous sodium iodide in acetone (B3395972) successfully yielded the desired 5-substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates in excellent yields. beilstein-journals.org

These examples underscore the necessity of careful temperature optimization in ring expansion strategies to maximize the yield of the target pyrrolidine derivative and minimize the formation of undesired isomers and byproducts.

Halogenation Protocols

The introduction of a chlorine atom at the C-3 position of the pyrrolidine ring with the correct stereochemistry is a pivotal step in the synthesis of this compound. Various halogenation strategies have been developed to achieve this transformation efficiently and selectively.

Direct Chlorination Strategies (e.g., of Δ3-pyrrolines)

Direct chlorination of a pre-existing pyrrolidine or pyrroline scaffold presents a straightforward approach to obtaining 3-chloropyrrolidine. While specific examples for the direct chlorination of Δ3-pyrrolines to this compound are not extensively detailed in the provided context, the general principles of alkene halogenation are relevant. The reaction of an alkene with a halogenating agent typically proceeds through an electrophilic addition mechanism. The choice of chlorinating agent and reaction conditions is crucial to control the regioselectivity and avoid side reactions.

Regioselective and Stereoselective Halogenation

Achieving the desired (R) configuration at the C-3 position requires a high degree of stereocontrol during the halogenation step. Regioselectivity and stereoselectivity are critical aspects of halogenation reactions that determine the final product's structure. numberanalytics.commasterorganicchemistry.com Various strategies are employed to control these outcomes, including the use of directing groups and chiral catalysts. numberanalytics.com

One effective method for stereoselective synthesis involves the ring expansion of 2-(α-hydroxyalkyl)azetidines. researchgate.net Treatment of these precursors with thionyl chloride or methanesulfonyl chloride leads to the formation of 2-(α-chloro- or α-methanesulfonyloxyalkyl)azetidines, which then rearrange stereospecifically to 3-(chloro- or methanesulfonyloxy)pyrrolidines. researchgate.net This rearrangement is believed to proceed through a bicyclic aziridinium ion intermediate, which is then opened regioselectively by a nucleophile at the bridgehead carbon. researchgate.net This mechanistic pathway ensures a high degree of stereochemical control.

Furthermore, enzymatic halogenation offers a powerful tool for achieving high regioselectivity and stereoselectivity. mdpi.com For example, the enzyme SgcC3, a flavin-dependent halogenase, can regioselectively chlorinate (S)-β-tyrosyl-S-SgcC2, demonstrating the potential of biocatalysis in the synthesis of chiral chlorinated compounds. mdpi.com

Optimization of Synthetic Pathways

Reaction Condition Screening and Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical methodology for optimizing chemical reactions by simultaneously varying multiple factors, such as temperature, concentration, and catalyst loading. acs.orgmt.com This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method, as it can identify interactions between factors and provide a more comprehensive understanding of the reaction space. acs.orgnih.gov

DoE studies typically involve three main objectives: screening to identify significant factors, optimization to find the best reaction conditions, and robustness testing to assess the sensitivity of the reaction to small changes. acs.org By constructing an experimental matrix and analyzing the results, a mathematical model can be built to predict the optimal conditions for maximizing yield and purity. acs.orgnih.gov

Table 1: Example of Factors and Responses in a DoE Study for a Generic Reaction Optimization

Factors (Inputs)LevelsResponses (Outputs)
Temperature (°C)Low, Medium, HighYield (%)
Reactant Concentration (mol/L)Low, Medium, HighPurity (%)
Catalyst Loading (mol%)Low, Medium, HighReaction Time (h)
SolventA, B, CImpurity Profile

This table illustrates a hypothetical Design of Experiments (DoE) setup. The specific factors, levels, and responses would be tailored to the particular synthetic step being optimized for this compound.

Kinetic Studies in Synthesis Optimization

Understanding the kinetics of a reaction is fundamental to its optimization. nih.gov Kinetic studies provide insights into the reaction mechanism, rate-determining steps, and the influence of various parameters on the reaction rate. mdpi.com This information is crucial for scaling up a synthesis from the laboratory to an industrial setting. nih.gov

For example, studying the kinetics of the alkylation of an indolphenol with a chloropyrrolidine derivative revealed that the reaction did not follow simple second-order kinetics, leading to a deeper understanding of the reaction mechanism and helping to control impurity formation upon scale-up. nih.gov By determining reaction orders and rate laws, a robust physical model can be developed to optimize reaction outputs. acs.orgnih.gov

Table 2: Hypothetical Kinetic Data for a Reaction Step in Pyrrolidine Synthesis

Experiment[Reactant A] (M)[Reactant B] (M)Initial Rate (M/s)
10.10.11.2 x 10⁻³
20.20.12.4 x 10⁻³
30.10.24.8 x 10⁻³

This table presents hypothetical data from kinetic experiments. Analysis of such data would allow for the determination of the rate law and rate constant for a specific reaction in the synthesis of this compound.

By combining advanced synthetic methods with rigorous optimization techniques like DoE and kinetic analysis, the synthesis of this compound can be made more efficient, scalable, and stereocontrolled, meeting the demands for this important chiral building block.

Chemical Reactivity and Derivatization Strategies of R 3 Chloropyrrolidine

Nucleophilic Substitution Reactions at the C-3 Chiral Center

The chlorine atom at the C-3 position of (R)-3-chloropyrrolidine is a leaving group, making this position susceptible to nucleophilic attack. These substitution reactions are fundamental to the synthetic utility of this compound.

Intermolecular Nucleophilic Displacements

A variety of nucleophiles can displace the chloride at the C-3 position, often proceeding through an SN2 mechanism which results in an inversion of stereochemistry at the chiral center. libretexts.org This allows for the introduction of a wide array of functional groups.

Common nucleophiles employed in these reactions include:

Thiomethoxide: To introduce a methylthio- group.

Cyanide: To form a carbon-carbon bond, introducing a cyano- group. researchgate.net

Acetate: To install an acetoxy- group. researchgate.net

Azide: To introduce an azido- group, which can be further transformed, for example, into an amine. researchgate.netmasterorganicchemistry.com

These reactions are typically carried out in polar aprotic solvents to facilitate the SN2 pathway. masterorganicchemistry.com Microwave-assisted protocols have also been developed to accelerate these substitutions, often in aqueous media, providing a greener alternative to traditional methods. organic-chemistry.org

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

NucleophileProduct Functional GroupReference
Sodium Thiomethoxide (NaSMe)-SMe (Methylthio)
Potassium Cyanide (KCN)-CN (Cyano) researchgate.net
Sodium Acetate (NaOAc)-OAc (Acetoxy) researchgate.net
Sodium Azide (NaN3)-N3 (Azido) researchgate.netmasterorganicchemistry.com

Neighboring Group Participation in Substitution Mechanisms

The nitrogen atom within the pyrrolidine (B122466) ring can act as an internal nucleophile, influencing the mechanism and stereochemical outcome of substitution reactions at the C-3 position. wikipedia.org This phenomenon, known as neighboring group participation (NGP), proceeds through the formation of a bicyclic aziridinium (B1262131) ion intermediate. researchgate.netdalalinstitute.com

The process involves two consecutive SN2-like steps:

The nitrogen atom attacks the C-3 carbon, displacing the chloride and forming a strained, bicyclic aziridinium ion. This step occurs with inversion of configuration at C-3. dalalinstitute.com

An external nucleophile then attacks one of the bridgehead carbons of the aziridinium ion, opening the three-membered ring. This second SN2-like reaction also proceeds with inversion. dalalinstitute.com

The net result of these two inversions is retention of the original stereochemistry at the C-3 position. libretexts.org This mechanistic pathway can lead to reaction rates that are significantly faster than those of analogous systems without a participating neighboring group. wikipedia.orgdalalinstitute.com The regioselectivity of the nucleophilic attack on the aziridinium ion can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net

Functionalization and Derivatization

Beyond simple substitution at the C-3 position, this compound can be modified at other positions, greatly expanding its synthetic utility.

C-H Difunctionalization and Selective Functionalization

Electrochemical methods have emerged as powerful tools for the vicinal C-H difunctionalization of saturated azaheterocycles like pyrrolidine. nih.gov By subjecting a protected pyrrolidine derivative to a mixture of hydrochloric acid, acetic acid, and acetic anhydride (B1165640) in an undivided electrochemical cell, it is possible to achieve stereoselective conversion to an α-acetoxy-β-chloro derivative. nih.gov This process is thought to be initiated by the anodic oxidation of chloride. nih.gov The resulting α-acetoxy group can then be readily displaced by a range of carbon and heteroatom nucleophiles. nih.gov

Cross-Coupling Reactions

The C-Cl bond in derivatives of this compound can participate in transition metal-catalyzed cross-coupling reactions. For instance, Nickel-catalyzed Suzuki-Miyaura coupling has been demonstrated to engage the β-chloro position, allowing for the formation of carbon-carbon bonds with aryl and heteroaryl boronic acids. nih.govnih.govwikipedia.org This methodology provides a powerful route to complex, substituted pyrrolidines. nih.gov These reactions typically employ an air-stable nickel pre-catalyst and can be performed in environmentally benign solvents. nih.gov

Nitrogen Atom Derivatization

The secondary amine of the pyrrolidine ring is a key site for derivatization, which is often necessary for modulating reactivity or for introducing specific functionalities required in the final target molecule.

Common derivatization strategies include:

N-Tosylation: The formation of an N-tosyl group is a common protection strategy. googleapis.comorganic-chemistry.org This is typically achieved by reacting the pyrrolidine with p-toluenesulfonyl chloride in the presence of a base. jlu.edu.cn The tosyl group is robust but can be removed under specific conditions, such as with cesium carbonate in a mixed solvent system of THF-MeOH. researchgate.net

Carbamate Formation: The nitrogen can be converted into a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. bldpharm.com This is often accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), respectively. Carbamates are widely used as protecting groups in peptide synthesis and other areas of organic chemistry. nih.govresearchgate.net

Table 2: Common Nitrogen Derivatization Strategies

ReagentProtecting GroupAbbreviationReference
p-Toluenesulfonyl chlorideTosylTs googleapis.comorganic-chemistry.org
Di-tert-butyl dicarbonatetert-ButyloxycarbonylBoc
Benzyl chloroformateBenzyloxycarbonylCbz bldpharm.com

Utility as a Chiral Building Block in Advanced Organic Synthesis

The distinct stereochemistry and functional groups of this compound make it a valuable intermediate in the synthesis of complex organic molecules. The R-configuration is often crucial for biological activity, and its incorporation into larger molecules can be achieved using natural raw materials. lkouniv.ac.in The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its desirable pharmacokinetic and pharmacodynamic properties. escholarship.org

Construction of Complex Chiral Heterocyclic Scaffolds

This compound serves as a foundational element for the synthesis of more intricate heterocyclic structures. The reactive chlorine atom can be readily displaced by various nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed to construct diverse and complex chiral heterocyclic frameworks.

The pyrrolidine ring itself is a common motif in bioactive natural products and pharmaceutical compounds. escholarship.org The synthesis of complex molecules often involves the strategic use of such building blocks to create larger, polycyclic systems. lkouniv.ac.in For instance, the pyrrolidine scaffold can be elaborated into fused-ring systems or decorated with additional functional groups to modulate biological activity. The construction of poly-N-heterocycles, for example, can be achieved through cascade reactions involving intermediates derived from chiral building blocks. nih.gov

Recent advancements have focused on developing efficient methods for constructing chiral N-heterocycles. escholarship.org Rhodium-catalyzed C-H activation, for example, has emerged as a powerful tool for synthesizing a variety of heterocycles, including those with sp3-hybridized carbon centers, under mild conditions. mdpi.com These methods offer a direct pathway to complex heterocyclic scaffolds from readily available starting materials. mdpi.com

The table below provides examples of heterocyclic scaffolds that can be synthesized using pyrrolidine derivatives.

Scaffold NameDescription
Pyrrolidine-2,3-dionesThese scaffolds have been investigated for their potent anti-biofilm properties against S. aureus. rsc.org
Fused-chromene scaffoldsAssembled via Rh(III)-catalyzed C-H activation of pyrazolones with 1,6-enynes, yielding polycyclic derivatives with multiple chiral centers. mdpi.com
Indoline (B122111) frameworksOptically pure trifluoromethylated merged indoline frameworks have been synthesized, which are prospective drug candidates. nih.gov

Precursor for Advanced Medicinal Chemistry Intermediates

This compound is a key intermediate in the synthesis of a wide range of medicinally relevant compounds. lookchem.com Its chiral nature is often essential for achieving the desired therapeutic effects and selectivity in drug candidates. lookchem.com The tert-butoxycarbonyl (Boc) protected form, (R)-tert-butyl 3-chloropyrrolidine-1-carboxylate, is a versatile intermediate that allows for controlled reactions at other positions of the molecule while the nitrogen is protected. lookchem.com

The chlorine atom at the 3-position is a key functional group that allows for nucleophilic substitution reactions. This enables the introduction of various functionalities, such as amines, thiols, and alkoxides, to generate a library of derivatives for structure-activity relationship (SAR) studies. The resulting compounds are often evaluated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

The synthesis of advanced medicinal chemistry intermediates often involves multi-step sequences. For example, starting from (R)-3-hydroxypyrrolidine, a two-step process involving Boc protection followed by chlorination can yield (R)-tert-butyl 3-chloropyrrolidine-1-carboxylate. This intermediate can then be used in subsequent steps to build more complex molecules.

The following table lists some examples of medicinal chemistry intermediates derived from this compound and their potential applications.

IntermediatePotential Application
(R)-3-(2-chlorophenoxy)pyrrolidine hydrochlorideA derivative synthesized via a Mitsunobu reaction, highlighting the utility of the pyrrolidine core in building complex structures.
(R)-tert-butyl 3-aminopyrrolidine-1-carboxylateThe amino group in this derivative can enhance solubility and target engagement in kinase inhibitors.
Fluorinated pyrrolidine derivativesUsed in the synthesis of ionic liquids for high-voltage Li-ion batteries and as building blocks for drug discovery. ossila.com

Role in Agrochemical Research

The application of this compound and its derivatives extends to the field of agrochemical research. lookchem.comlookchem.com Heterocyclic compounds, in general, are a significant class of molecules used in the development of pesticides and other agricultural chemicals. openmedicinalchemistryjournal.com The unique structural features of the pyrrolidine ring can contribute to the bioactivity of these compounds. openmedicinalchemistryjournal.com

The chiral nature of this compound can be crucial for developing more effective and targeted agrochemicals, potentially leading to reduced environmental impact. lookchem.com By serving as an intermediate, it aids in the creation of bioactive compounds for crop protection and yield enhancement. lookchem.com Research in this area focuses on synthesizing novel derivatives and evaluating their efficacy against various pests and plant diseases. The development of new synthetic methodologies, such as Rh(III)-catalyzed C-H activation, also contributes to the efficient construction of privileged heterocyclic scaffolds for agrochemical applications. mdpi.com

Computational and Theoretical Studies on R 3 Chloropyrrolidine

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the electronic structure and reactivity of chemical compounds. sumitomo-chem.co.jp These methods are used to model various aspects of a molecule's behavior, from reaction pathways to the influence of the surrounding environment.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. semanticscholar.org It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, and intermediate states. mdpi.com For molecules like (R)-3-Chloropyrrolidine, DFT can be used to model reactions such as nucleophilic substitutions (SN2) at the chiral carbon center (C3).

DFT calculations help in understanding the fundamental aspects of a reaction, such as the hydrochlorination of acetylene, by modeling the reaction energy profile and calculating activation barriers. researchgate.net For instance, in studying N-doped carbon structures, DFT has been used to understand the catalytic roles of different nitrogen sites (quaternary, pyridinic, and pyrrolic) and their influence on reaction mechanisms. researchgate.net While not directly studying this compound, these studies demonstrate the power of DFT to elucidate how the local chemical environment, such as the nitrogen atom in the pyrrolidine (B122466) ring, can influence reactivity. researchgate.net

Theoretical investigations have also been applied to the ring expansion of related N-substituted 2-chloromethyl pyrrolidines to form 3-chloro piperidines. researchgate.net DFT calculations in these studies simulate the rearrangement process, providing a detailed, step-by-step understanding of the underlying mechanism. researchgate.net Such studies are crucial for predicting reaction outcomes and designing synthetic pathways involving pyrrolidine derivatives.

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov Computational methods like DFT are used to locate and characterize the geometry of these short-lived transition states and to calculate the activation energy barrier, which is the energy difference between the reactants and the transition state. sumitomo-chem.co.jpicma.org.uk A lower energy barrier corresponds to a faster reaction rate.

For pyrrolidine derivatives, theoretical calculations can determine the activation energies for reactions, such as the SN2 reaction at the C3 position. The analysis of non-covalent interactions within the transition state can also be performed to understand the factors that stabilize it and influence stereoselectivity. rsc.org For example, in the ring enlargement of 2-chloromethyl pyrrolidine, DFT calculations identified a single, synchronous transition state in the gas phase. researchgate.net

The activation Gibbs free energy for catalytic reactions can be estimated through these calculations, allowing for a comparison of the reactivity of different catalysts or substrates. sumitomo-chem.co.jp This analysis is fundamental to predicting whether a proposed reaction is kinetically feasible under specific conditions.

Table 1: Illustrative Example of Calculated Energy Barriers for a Hypothetical SN2 Reaction

Reactant SystemNucleophileTransition State Energy (kcal/mol)Activation Energy Barrier (kcal/mol)
This compoundAzide (N₃⁻)15.225.5
This compoundCyanide (CN⁻)12.822.1
This compoundHydroxide (OH⁻)18.529.3

Note: This table is a hypothetical representation to illustrate the type of data generated from computational studies. Actual values would require specific DFT calculations.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. nih.gov Computational models have been developed to account for these solvent effects. The Polarizable Continuum Model (PCM) is one of the most common implicit solvation models. researchgate.netfaccts.de In PCM, the solvent is treated as a continuous dielectric medium, and the solute is placed within a cavity in this medium. researchgate.netmdpi.com This approach allows for the calculation of solute-solvent electrostatic interactions. researchgate.net

For reactions involving charged or polar species, such as the ring expansion of chloromethyl pyrrolidine, modeling the solvent is critical. researchgate.net A study on this rearrangement showed that while the reaction is synchronous in the gas phase, the presence of a polar solvent like DMSO significantly lowers the energy barrier and can alter the mechanism. researchgate.net The use of PCM and other solvation models is essential for obtaining theoretical results that are comparable to experimental data, which are almost always obtained in solution. mdpi.com

Stereochemical Prediction and Conformational Analysis

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is crucial to its reactivity and properties. uou.ac.in Computational methods are widely used for conformational analysis to identify the most stable arrangements of atoms in a molecule. imperial.ac.uk

For the five-membered pyrrolidine ring, the two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. For this compound, computational analysis would seek to determine the relative energies of these conformers and the preferred orientation (axial or equatorial) of the chlorine substituent in each. Steric interactions, known as A-strain, often disfavor the axial position for larger substituents. utdallas.edu

The stereochemistry of a molecule is designated by assigning R or S configuration to each chiral center based on the Cahn-Ingold-Prelog priority rules. nih.gov While the (R) configuration of this compound is defined, computational studies can predict the stereochemical outcome of reactions where new chiral centers are formed. nih.gov This is achieved by calculating the energy barriers for the transition states leading to different stereoisomeric products; the pathway with the lower energy barrier will be favored, leading to the major product. nih.gov

Conformational analysis of related substituted imidazolidinones has shown that the most stable conformer can be influenced by various non-covalent interactions and that several conformations may be close in energy. ethz.ch Similar detailed analyses for this compound would provide valuable insights into its structural preferences and how they might influence its interaction with other molecules.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformationChlorine PositionRelative Energy (kcal/mol)Predicted Population (%)
EnvelopeEquatorial0.0075.2
EnvelopeAxial1.58.5
Twistpseudo-Equatorial0.814.8
Twistpseudo-Axial2.11.5

Note: This table is a hypothetical representation to illustrate the type of data generated from conformational analysis. Actual values would require specific calculations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (R)-3-Chloropyrrolidine in solution. By analyzing the chemical shifts, splitting patterns, and correlations, a complete picture of the molecule's connectivity and stereochemistry can be assembled. While spectral data for the free amine this compound is not widely published, extensive data exists for its N-Boc protected derivative, tert-butyl this compound-1-carboxylate, which provides a close and reliable proxy for understanding the core pyrrolidine (B122466) ring structure.

Proton and Carbon NMR for Connectivity and Stereochemistry

Proton (¹H) NMR Spectroscopy provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. The chiral center at C3 renders the protons on the adjacent carbons (C2 and C4) and the C5 carbon diastereotopic, meaning they are chemically non-equivalent and can exhibit different chemical shifts and complex splitting patterns.

Carbon-¹³ (¹³C) NMR Spectroscopy identifies the number of unique carbon environments within the molecule. For this compound, four distinct signals are expected for the four carbons of the pyrrolidine ring. The carbon atom bonded to the electronegative chlorine atom (C3) is significantly deshielded and appears at a characteristic downfield chemical shift.

The following tables present typical NMR data for the N-Boc protected derivative of 3-chloropyrrolidine (B169988). The removal of the electron-withdrawing Boc group in the parent compound would generally result in a slight upfield shift (lower ppm value) for the nuclei closest to the nitrogen (C2 and C5).

Table 1. Predicted ¹H NMR Spectral Data for the Pyrrolidine Ring of 3-Chloropyrrolidine (based on its N-Boc derivative).
Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityNotes
H3~4.3 - 4.5m (multiplet)Proton on the carbon bearing the chlorine atom; appears furthest downfield.
H2, H5~3.4 - 3.8m (multiplet)Protons on the carbons adjacent to the nitrogen. They are diastereotopic.
H4~2.1 - 2.4m (multiplet)Protons on the carbon adjacent to the chiral center. They are diastereotopic.
Table 2. Predicted ¹³C NMR Spectral Data for 3-Chloropyrrolidine (based on its N-Boc derivative).
Carbon AssignmentPredicted Chemical Shift (δ) ppmNotes
C3~58 - 60The chiral carbon bonded to chlorine; significantly deshielded.
C2~52 - 54Carbon adjacent to both the nitrogen and the chiral center.
C5~45 - 47Carbon adjacent to the nitrogen.
C4~34 - 36Carbon adjacent to the chiral center.

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H2 with H3, H3 with H4, and H4 with H5, confirming the sequential connectivity of the protons around the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon in the ¹³C spectrum based on the already assigned proton spectrum. For example, the proton signal around 4.4 ppm would show a cross-peak to the carbon signal around 59 ppm, confirming their assignment as H3 and C3, respectively.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.

Determination of Absolute Configuration and Crystal Structure

To determine the absolute configuration of this compound, a suitable single crystal is required. This is typically achieved by crystallizing a salt of the compound with a chiral counter-ion of known absolute configuration (e.g., tartaric acid) or by crystallizing a derivative containing a heavy atom.

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis provides the electron density map of the molecule, revealing the spatial coordinates of each atom, bond lengths, and bond angles. To confirm the absolute (R) or (S) configuration, a technique known as anomalous dispersion is employed, which is particularly effective if a heavier atom (like chlorine) is present. By measuring the subtle differences in diffraction intensities (known as Bijvoet pairs), the true handedness of the molecule can be unequivocally assigned, confirming the (R) configuration at the C3 stereocenter.

Analysis of Diastereoisomeric Mixtures

X-ray crystallography is also a powerful tool for the analysis of diastereomeric mixtures, which are often formed during the chiral resolution of enantiomers. If a racemic mixture of 3-chloropyrrolidine is reacted with a single enantiomer of a chiral resolving agent, two diastereomeric salts are formed: ((R)-3-chloropyrrolidinium)-(resolving agent) and ((S)-3-chloropyrrolidinium)-(resolving agent).

These diastereomers have different physical properties and often crystallize separately. By growing a single crystal of one of the diastereomers and performing X-ray diffraction analysis, its complete 3D structure, including the absolute configuration of both the pyrrolidine and the resolving agent, can be determined. Since the configuration of the resolving agent is already known, the configuration of the 3-chloropyrrolidine component is established by relation, providing a definitive method for distinguishing and analyzing the components of the mixture.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, making these techniques excellent for structural confirmation.

The key functional groups in this compound give rise to distinct peaks in its vibrational spectra:

N-H bond: The stretching vibration of the secondary amine appears as a moderate, sharp peak in the IR spectrum. The N-H bending vibration is also observable.

C-H bonds: Aliphatic C-H stretching vibrations are typically found just below 3000 cm⁻¹.

C-N bond: The C-N stretching vibration provides a signature for the amine functionality.

C-Cl bond: The C-Cl stretching vibration gives a characteristic band in the fingerprint region of the spectrum.

Table 3. Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Type
N-H Stretch3300 - 3500IR (moderate, sharp)
C-H Stretch (aliphatic)2850 - 2960IR, Raman (strong)
N-H Bend1590 - 1650IR (moderate)
C-N Stretch1020 - 1250IR (moderate)
C-Cl Stretch600 - 800IR, Raman (strong)

Functional Group Identification and Conformational Analysis

This compound is a chiral cyclic amine. Spectroscopic analysis confirms the presence of key functional groups: a secondary amine within a five-membered ring and a chlorine atom attached to a carbon atom.

The pyrrolidine ring is not planar and exhibits a characteristic puckering, leading to different conformations. These are typically described as "envelope" or "twist" conformations. For a 3-substituted pyrrolidine like this compound, two primary puckered conformations are of interest: the "endo" and "exo" pucker. In the endo pucker, the C3 carbon (to which the chlorine is attached) is displaced from the plane of the other four ring atoms on the same side as the C2-C5 bond, while in the exo pucker, it is displaced to the opposite side. The presence of the chlorine substituent at the C3 position influences the equilibrium between these conformations. The relative stability of the endo and exo puckers is determined by a balance of steric and electronic effects.

Conformation Description
Endo Pucker The C3 carbon is displaced on the same side as the C2-C5 bond of the pyrrolidine ring.
Exo Pucker The C3 carbon is displaced on the opposite side of the C2-C5 bond of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₄H₈ClN. The expected exact mass can be calculated based on the most abundant isotopes of each element. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, due to the ³⁵Cl isotope).

Property Value
Molecular Formula C₄H₈ClN
Monoisotopic Mass (³⁵Cl) 105.0345 Da
Monoisotopic Mass (³⁷Cl) 107.0316 Da

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral losses. Common fragmentation pathways for cyclic amines and alkyl chlorides can be predicted.

A likely primary fragmentation pathway involves the loss of the chlorine atom, leading to a stable pyrrolidin-3-yl cation. Another significant fragmentation could be the cleavage of the pyrrolidine ring. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a characteristic fragmentation pathway for amines.

A plausible fragmentation pattern for this compound is outlined below:

m/z Proposed Fragment Plausible Origin
105/107 [C₄H₈ClN]⁺ Molecular Ion (M⁺)
70 [C₄H₈N]⁺ Loss of Cl radical
43 [C₂H₅N]⁺ Ring cleavage

Q & A

Q. What are the established synthetic routes for (R)-3-Chloropyrrolidine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis of this compound typically involves chlorination of pyrrolidine derivatives or resolution of racemic mixtures. Key methods include:
  • Asymmetric Catalysis : Use of chiral catalysts (e.g., BINAP-metal complexes) to induce enantioselectivity during chlorination. Reaction temperature (< 0°C) and solvent polarity (e.g., THF vs. DCM) critically affect yield and purity .
  • Chiral Resolution : Enzymatic resolution using lipases or kinetic resolution via diastereomeric salt formation. HPLC analysis (Chiralcel OD-H column) is recommended to confirm enantiomeric excess (≥98%) .
  • Data Contradiction Tip : Compare yields from catalytic asymmetric synthesis (often lower but greener) vs. resolution methods (higher purity but waste-intensive).

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor degradation via NMR (disappearance of δ 3.5–4.0 ppm signals) and LC-MS (detection of pyrrolidine or chloro-byproducts) .
  • pH-Dependent Stability : Use buffered solutions (pH 2–12) to assess hydrolysis rates. Acidic conditions (pH < 4) often accelerate dechlorination .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer :
  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Limit of detection (LOD) can reach 0.1 ng/mL in biological samples .
  • Chiral GC : Ideal for distinguishing enantiomers; optimize using β-cyclodextrin-based stationary phases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states (e.g., SN2 mechanisms) using Gaussian 16 with B3LYP/6-31G(d) basis set. Compare activation energies for reactions with amines vs. thiols to predict regioselectivity .
  • MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to explain rate discrepancies between experimental and theoretical results .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis Framework : Use PRISMA guidelines to systematically review literature. Stratify data by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. For example, discrepancies in IC50 values may arise from differences in cell permeability or metabolic stability .
  • Dose-Response Reassessment : Reproduce key studies with standardized protocols (e.g., NIH/3T3 fibroblasts vs. HEK293) to isolate compound-specific effects from model artifacts .

Q. How can researchers design enantioselective catalytic systems to improve this compound synthesis scalability?

  • Methodological Answer :
  • Ligand Screening : Test chiral phosphine ligands (e.g., Josiphos, Taniaphos) in palladium-catalyzed chlorination. Use DoE (Design of Experiments) to optimize ligand/metal ratio and solvent system .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., racemization) observed in batch processes .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Answer :
  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods due to potential lachrymatory effects and skin irritation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb via vermiculite. Avoid water to prevent exothermic reactions .

Q. How to validate the reproducibility of synthetic procedures for this compound across labs?

  • Answer :
  • Collaborative Trials : Share detailed protocols (e.g., catalyst pre-treatment, inert atmosphere steps) via platforms like Zenodo. Use inter-lab comparisons to identify critical variables (e.g., trace moisture in solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.